

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Eprodisate Disodium

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Compound of Interest

Compound Name: Eprodisate Disodium

Cat. No.: B1671554

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Introduction

Eprodisate disodium (formerly known as NC-503, brand name Kiacta®) is a sulfonated small molecule designed to interfere with the formation and deposition of amyloid A (AA) fibrils, a hallmark of AA amyloidosis. This debilitating disease is a common complication of chronic inflammatory conditions. Understanding the pharmacokinetic profile and bioavailability of eprodisate is crucial for its clinical application and further development. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of **eprodisate disodium**, supported by available quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile of Eprodisate Disodium

The pharmacokinetic properties of eprodisate have been characterized through Phase I studies in healthy volunteers and in patients with AA amyloidosis. These studies have revealed a profile characterized by rapid absorption, high inter-individual variability, and renal excretion.

Absorption and Bioavailability

Following oral administration, eprodisate is rapidly absorbed, with maximum plasma concentrations (Tmax) typically reached within 15 to 60 minutes.^[1] Pre-clinical investigations suggested good oral bioavailability, and the compound is not significantly bound to plasma

proteins.[1] However, a notable characteristic of eprodisate's absorption is the high inter-individual variability in plasma concentrations, with coefficients of variation for Cmax and AUC reaching up to 90% and 70%, respectively.[1]

Pharmacokinetic analyses have indicated non-linear pharmacokinetics, and a population pharmacokinetic model identified that the dose of eprodisate can affect its bioavailability.[1] Specifically, a 30% decrease in bioavailability was observed when the dose was increased from 400 mg twice daily to 1200 mg twice daily in patients with AA amyloidosis.[1] The absolute bioavailability of eprodisate in humans has not been detailed in publicly available literature.

The systemic availability of eprodisate can be influenced by the presence of food. Clinical studies have been conducted to assess the effect of food on the pharmacokinetics of eprodisate; however, specific quantitative data on the changes in Cmax and AUC in fed versus fasted states are not readily available in the public domain. In a pivotal Phase III clinical trial, eprodisate was administered to patients at least one hour before or two hours after a meal, suggesting a potential for food-drug interaction.

Distribution

Specific details regarding the volume of distribution of eprodisate in humans are not extensively reported. Pre-clinical data indicate that eprodisate is not protein-bound, which would theoretically allow for wider distribution into tissues.

Metabolism

Eprodisate does not appear to undergo significant metabolism. Studies have shown that it is not metabolized by cytochrome P450 (CYP) enzymes, nor does it undergo sulfation or glucuronidation.

Excretion

The primary route of elimination for eprodisate is through the kidneys. Consequently, renal function is a critical factor influencing its clearance. In patients with renal impairment, the plasma concentration of eprodisate is increased, necessitating dose adjustments. The mean terminal half-life of eprodisate in plasma has been reported to range from 15.7 to 25.7 hours. Steady-state plasma concentrations are typically achieved within 3 to 4 days of consistent dosing.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for **eprodisate disodium**. Due to the high inter-individual variability, these values should be interpreted with caution.

Table 1: Single and Multiple Dose Pharmacokinetics in Healthy Volunteers (Oral Administration)

| Parameter | Single Dose (100-2400 mg) | Multiple Rising Oral Dose |
|--------------------------------------|--|---------------------------|
| Tmax (Time to Maximum Concentration) | 15 - 60 minutes | Not Specified |
| t _{1/2} (Plasma Half-Life) | Not Specified | ~10 - 20 hours |
| Cmax (Maximum Plasma Concentration) | High inter-individual variability (CV up to 90%) | Not Specified |
| AUC (Area Under the Curve) | High inter-individual variability (CV up to 70%) | Not Specified |
| Steady State | Not Applicable | Achieved by 3 to 4 days |

Table 2: Dosing Regimen in Patients with AA Amyloidosis (Phase III EFAAT Trial)

| Creatinine Clearance | Daily Dose of Eprodisate |
|----------------------|---|
| < 30 mL/minute | 800 mg (administered in two divided doses) |
| 30 - 80 mL/minute | 1600 mg (administered in two divided doses) |
| > 80 mL/minute | 2400 mg (administered in two divided doses) |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. The following sections outline the typical experimental designs and analytical methods used to evaluate eprodisate.

Clinical Study Design

Pharmacokinetic assessments of eprodisate were conducted as part of Phase I single and multiple ascending dose studies in healthy volunteers, as well as in dedicated food-effect studies. The pivotal Phase III trial (EFAAT) in patients with AA amyloidosis also included pharmacokinetic evaluations.

A typical single ascending dose study would involve the administration of increasing doses of eprodisate to different cohorts of healthy subjects. Blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile. Multiple ascending dose studies follow a similar protocol but involve repeated dosing to assess drug accumulation and steady-state pharmacokinetics.

Food-effect studies are generally designed as crossover studies where subjects receive the drug under both fasted and fed conditions, with a washout period between treatments.

Bioanalytical Methodology

The quantification of eprodisate in biological matrices such as plasma and urine is critical for pharmacokinetic analysis.

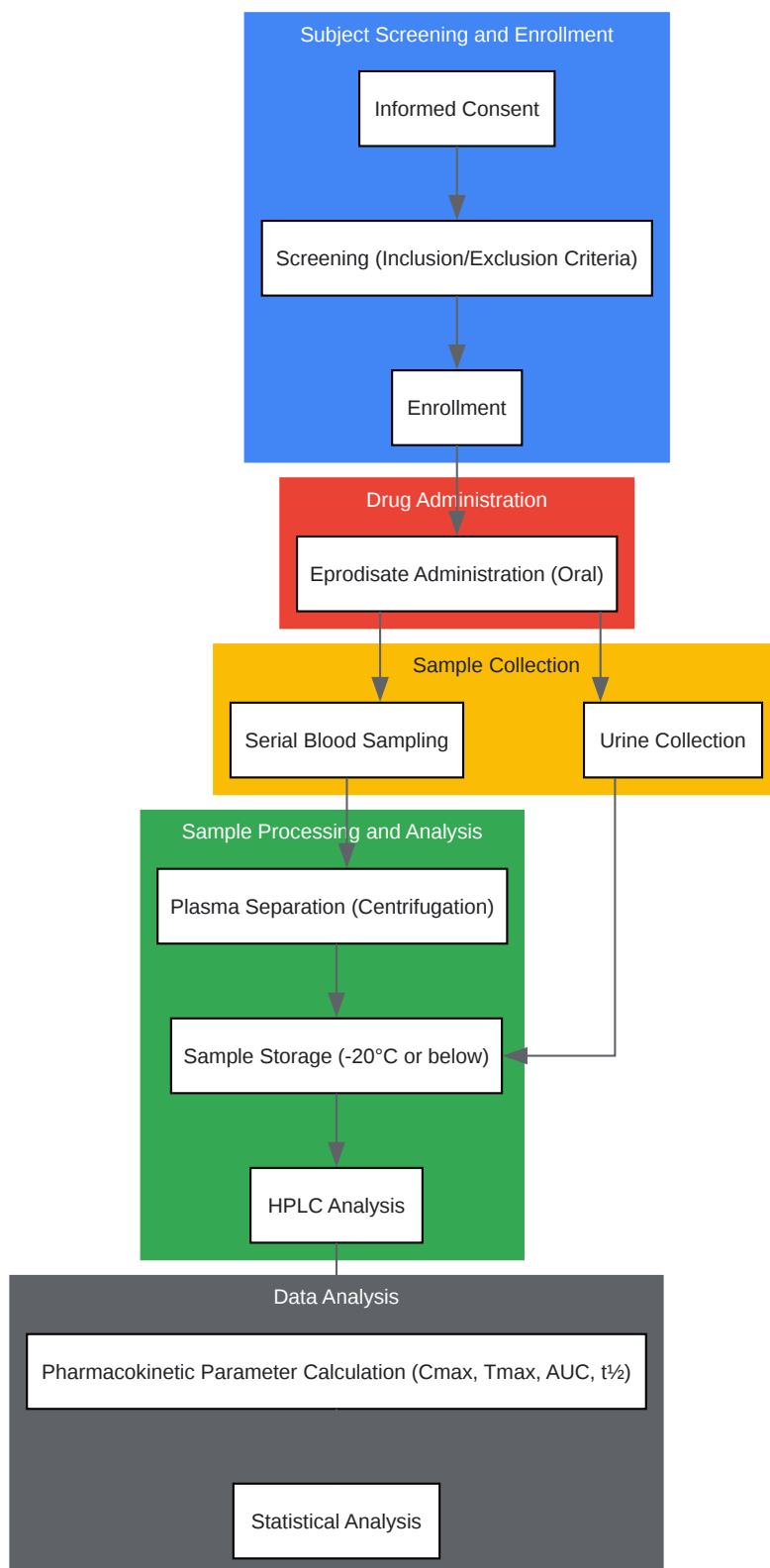
Plasma and urine concentrations of eprodisate have been determined using validated High-Performance Liquid Chromatography (HPLC) methods.

- **Lower Limit of Quantification (LLOQ):** The reported LLOQ for eprodisate in plasma is 50 ng/mL. For urine, the LLOQ has been reported as 1 or 2.94 µg/mL.
- **Method Validation:** The bioanalytical methods used were validated according to established regulatory standards, meeting the usual acceptance criteria for parameters such as specificity, linearity, precision, accuracy, and stability.

While the European Public Assessment Report confirms the use of HPLC, specific details of the chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and detector wavelength) are not publicly available.

Visualizations

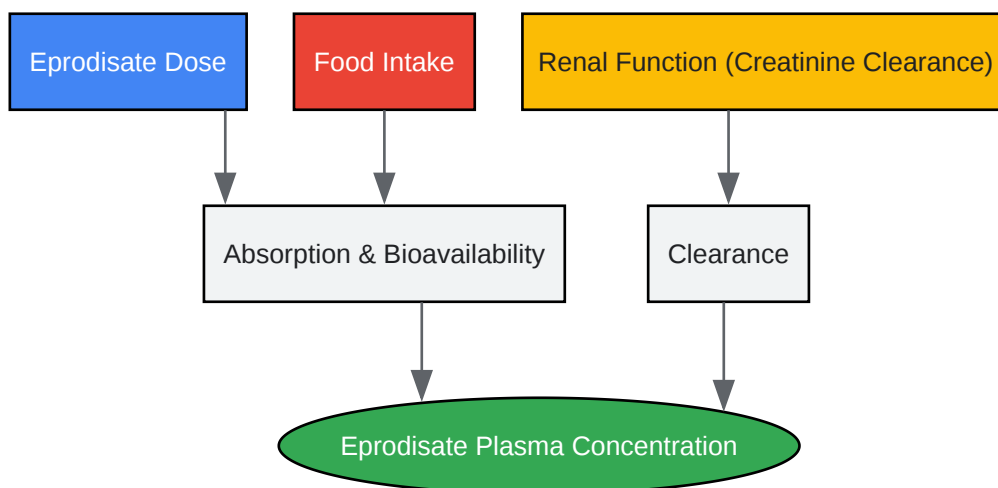
Experimental Workflow for a Typical Pharmacokinetic Study



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Caption: Workflow of a clinical pharmacokinetic study for eprodisate.

Logical Relationship of Factors Influencing Eprodisate Pharmacokinetics

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Caption: Factors influencing eprodisate plasma concentrations.

Conclusion

Eprodisate disodium exhibits rapid oral absorption with a notable high inter-individual variability in its plasma concentrations. Its pharmacokinetics appear to be non-linear, and bioavailability is influenced by the administered dose. The primary elimination pathway is renal, making renal function a key determinant of its clearance and necessitating dose adjustments in patients with impaired kidney function. While the foundational pharmacokinetic properties have been established, a more detailed public disclosure of quantitative data from clinical trials, including specific C_{max} and AUC values across different dose levels, the precise impact of food, and the absolute bioavailability, would further enhance the understanding of this compound for the scientific and drug development community.

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References

- 1. ema.europa.eu [ema.europa.eu]
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